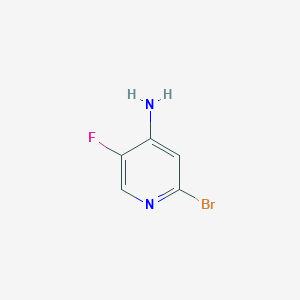

2-Bromo-5-fluoropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXRKVNILPDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355748 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-94-7 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridin-4-amine: Strategies and Methodologies

Abstract

2-Bromo-5-fluoropyridin-4-amine is a valuable substituted pyridine derivative, serving as a key building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern—featuring an amine, a bromine atom, and a fluorine atom—offers multiple points for diversification, making it a highly sought-after intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule. We will explore two primary retrosynthetic approaches, detailing the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that govern reaction outcomes. The discussion is grounded in established chemical literature and provides practical insights for researchers and drug development professionals.

Introduction and Retrosynthetic Analysis

The strategic importance of fluorinated and brominated pyridine scaffolds in drug discovery cannot be overstated. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The 4-amino group further modulates the electronic properties of the ring and provides an additional site for functionalization.

Given the absence of a direct, single-step synthesis for this compound in readily available literature, a multi-step approach is necessary. A logical retrosynthetic analysis reveals two primary strategies, distinguished by the sequence of introducing the key functional groups.

dot

Caption: Experimental workflow for Synthesis Strategy A.

Step 1: Synthesis of the Precursor, 5-Fluoropyridin-4-amine

While 5-fluoropyridin-4-amine may be commercially available, its synthesis from related pyridines is well-documented. One common route involves the fluorodediazoniation (Balz-Schiemann reaction) of a corresponding aminopyridine. For instance, starting from 2-bromopyridin-4-amine, one can introduce the fluorine at a different position, demonstrating the utility of diazotization reactions in pyridine chemistry. [1]A practical synthesis has also been developed starting from 3-fluoropyridin-4-amine. [2]For the purpose of this guide, we will assume the starting material, 5-fluoropyridin-4-amine, is available.

Step 2: Regioselective Bromination

This is the key transformation in this synthetic sequence. The choice of brominating agent and solvent is critical to achieving high regioselectivity and yield.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS provides a low, constant concentration of electrophilic bromine, which helps to minimize the formation of di-brominated by-products. [3]The use of Br₂ can lead to over-bromination, especially with a highly activated substrate like an aminopyridine. [3]* Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is often suitable. DCM is an excellent choice as it is relatively inert and facilitates easy work-up.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without excessive by-product formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-fluoropyridin-4-amine (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 10-15 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of DCM or DMF and add it dropwise to the cooled solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative parameters for the bromination step.

| Parameter | Value/Description | Rationale / Reference |

| Starting Material | 5-Fluoropyridin-4-amine | Precursor with activating amino group. |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 equivalents |

| Solvent | Dichloromethane (DCM) | Inert solvent, facilitates work-up. |

| Temperature | 0 °C to Room Temperature | Controls exotherm and ensures completion. |

| Reaction Time | 5-7 hours | Typical duration, monitor by TLC. |

| Work-up | Na₂S₂O₃, NaHCO₃ (aq) | Quenches excess NBS and neutralizes acids. |

| Purification | Column Chromatography / Recrystallization | To achieve high purity of the final product. |

| Expected Yield | 60-80% (Estimated) | Based on similar brominations of activated pyridines. |

Alternative Strategy and Practical Considerations

While Strategy A is robust, an alternative SNAr approach (Strategy B) is also plausible, particularly if a suitable 2-bromo-5-fluoro-4-halopyridine intermediate is available. [4][5] Key Considerations for SNAr (Strategy B):

-

Leaving Group: The reactivity for SNAr at the C4 position follows the order I > Br > Cl > F. A chloro group is often a good compromise between reactivity and precursor availability.

-

Ammonia Source: Aqueous ammonia, ammonium hydroxide, or ammonia gas in a suitable solvent can be used. The reaction often requires elevated temperatures and pressure in a sealed vessel.

-

Selectivity: The primary challenge is ensuring selective amination at C4 without disturbing the C2-bromo or C5-fluoro substituents. Palladium-catalyzed amination conditions have been shown to favor substitution at a C-Br bond over a C-Cl bond, highlighting the importance of reaction conditions in determining selectivity. [6]

Conclusion

The synthesis of this compound is most practically achieved via a two-step sequence involving the regioselective electrophilic bromination of 5-fluoropyridin-4-amine. The use of N-Bromosuccinimide as the brominating agent under controlled temperature conditions is critical for maximizing the yield of the desired product while minimizing by-product formation. This guide provides a detailed, scientifically-grounded protocol that can be readily adapted by researchers in organic synthesis and drug development. The principles outlined herein—leveraging activating groups and carefully selecting reagents—are fundamental to the successful synthesis of complex heterocyclic molecules.

References

-

Stadler, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

ResearchGate. (n.d.). 4-Bromopyridine. Retrieved January 12, 2026, from [Link]

-

PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 12, 2026, from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. heteroletters.org [heteroletters.org]

- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridin-4-amine

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridin-4-amine

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its substituents: the amino group, which can be acylated or used in coupling reactions; the bromine atom, a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig); and the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. This guide provides a comprehensive overview of viable synthetic pathways to this key intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge is the regioselective introduction of the three distinct functional groups onto the pyridine core. Three main strategies emerge from this analysis, each relying on different commercially available precursors and chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Electrophilic Bromination of 5-Fluoropyridin-4-amine

This pathway involves the direct bromination of a pre-existing 4-amino-5-fluoropyridine core. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. In this case, it directs the incoming electrophile (bromine) to the ortho position (C2), which is sterically accessible.

Mechanistic Rationale

The electron-donating nature of the amino group at C4 activates the pyridine ring towards electrophilic attack, overcoming the inherent electron-deficient character of the heterocycle. N-Bromosuccinimide (NBS) is a preferred brominating agent as it provides a controlled, low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[1] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent.

Caption: Workflow for the bromination of 5-Fluoropyridin-4-amine.

Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-fluoropyridin-4-amine (1.0 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) and stir until the starting material is completely dissolved. Cool the solution to 0 °C using an ice bath.

-

Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by pouring it into ice water. A precipitate should form.

-

Isolation: Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove residual DMF and succinimide.

-

Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value | Reference |

| Starting Material | 5-Fluoropyridin-4-amine | N/A |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Typical Yield | 75-85% (Estimated) | N/A |

Pathway 2: Selective Amination of 2,4-Dibromo-5-fluoropyridine

This approach leverages the differential reactivity of halogen atoms on the pyridine ring in nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination reactions. The C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C4-bromo substituent.

Mechanistic Rationale

In a polyhalogenated pyridine, the positions most activated towards nucleophilic substitution are C2 and C4 due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. While both C2 and C4 are activated, the C4 position often exhibits higher reactivity. The amination can be achieved under SNAr conditions with a suitable amine (e.g., ammonia or a protected amine equivalent) at elevated temperatures or, more commonly, via a Buchwald-Hartwig amination. The latter uses a palladium catalyst with a specialized ligand (e.g., Xantphos) to facilitate the C-N bond formation under milder conditions, offering excellent chemoselectivity.[2][3]

Caption: Workflow for the selective amination of 2,4-Dibromo-5-fluoropyridine.

Experimental Protocol (Buchwald-Hartwig Amination)

-

Setup: To a flame-dried Schlenk tube, add 2,4-dibromo-5-fluoropyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reagents: Add anhydrous dioxane as the solvent, followed by the amine source. A common source for the -NH₂ group is benzophenone imine (1.1 eq), which is later hydrolyzed.

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

-

Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Add 2 M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the imine.

-

Neutralization & Extraction: Neutralize the mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromo-5-fluoropyridine | [4] |

| Catalyst System | Pd₂(dba)₃ / Xantphos | [2][3] |

| Amine Source | Benzophenone imine (followed by hydrolysis) | N/A |

| Base | Sodium tert-butoxide (NaOtBu) | [2][3] |

| Solvent | Dioxane or Toluene | [2][3] |

| Temperature | 80-100 °C | [2][3] |

| Typical Yield | 60-80% (Estimated) | N/A |

Pathway 3: Reduction of 2-Bromo-5-fluoro-4-nitropyridine

This pathway is arguably the most direct if the nitro-substituted precursor is available. The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation in organic synthesis. The presence of the other functional groups (bromo, fluoro) is generally compatible with standard reduction conditions.

Mechanistic Rationale

The conversion of a nitro group to an amine involves a six-electron reduction. This can be achieved through various methods:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This method is clean, as the only byproduct is water.

-

Metal/Acid Reduction: Using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. Tin(II) chloride (SnCl₂) in HCl is a particularly common and effective system.

The choice of method may depend on the presence of other reducible functional groups in the molecule, but for this specific substrate, both methods are generally suitable.

Caption: Workflow for the reduction of 2-Bromo-5-fluoro-4-nitropyridine.

Experimental Protocol (Using SnCl₂)

-

Setup: In a round-bottom flask, suspend 2-bromo-5-fluoro-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.[5]

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction is often exothermic. Monitor by TLC or LC-MS until complete conversion of the starting material (typically 1-3 hours).

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralization: Basify the mixture by the slow addition of a concentrated aqueous NaOH or Na₂CO₃ solution until the pH is > 8. This will precipitate tin salts.

-

Extraction: Extract the resulting slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). It may be necessary to filter the mixture through a pad of Celite to remove the tin salts before extraction.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-fluoro-4-nitropyridine | [5] |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) / HCl | [6] |

| Alternative Reagent | H₂ (gas), Pd/C (catalyst) | [7] |

| Solvent | Ethanol or Ethyl Acetate | N/A |

| Temperature | Room Temperature to 50 °C | N/A |

| Typical Yield | >90% | N/A |

Conclusion

The synthesis of this compound can be approached via several robust and logical pathways. The choice of route will ultimately depend on the commercial availability and cost of the starting materials, desired scale, and the specific capabilities of the laboratory. The reduction of 2-bromo-5-fluoro-4-nitropyridine (Pathway 3) represents the most direct and likely highest-yielding approach, provided the nitro precursor is accessible. The selective amination of a di-bromo intermediate (Pathway 2) offers a modern and highly selective alternative, while the late-stage bromination of 5-fluoropyridin-4-amine (Pathway 1) is a classic and effective strategy if that specific amine is readily available. Each pathway provides a reliable method for accessing this valuable and versatile chemical building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available at: [Link]

-

PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available at: [Link]

- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.

-

Organic Letters. Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Available at: [Link]

-

NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

-

PubChem. 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-5-fluoro-4-nitropyridine | 1805578-52-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-5-fluoropyridin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Core Topic: 2-Bromo-5-fluoropyridin-4-amine CAS Number: 887570-94-7[1][2][3]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It details the compound's structural features, proposed synthesis, chemical reactivity, and its significant potential as a scaffold in the design of targeted therapeutics.

Introduction and Strategic Importance

This compound is a halogenated and functionalized pyridine derivative. Such scaffolds are of paramount importance in medicinal chemistry, acting as versatile building blocks for a wide array of biologically active molecules.[3] The pyridine ring is a "privileged structure," frequently found in approved pharmaceuticals. The specific arrangement of a bromine atom, a fluorine atom, and an amino group on this compound's core provides multiple, distinct reaction sites, making it a highly valuable intermediate for creating diverse chemical libraries for drug screening.

The strategic value of this molecule lies in its inherent functionalities:

-

The 2-Bromo Position: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise introduction of aryl, heteroaryl, or alkyl groups.

-

The 4-Amino Group: Acts as a key hydrogen bond donor. In many kinase inhibitors, this aminopyridine motif is crucial for binding to the hinge region of the kinase's ATP-binding pocket, a common strategy for achieving high potency.

-

The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Physicochemical and Structural Data

While extensive experimental data for this specific isomer is not widely published, the core properties and predicted values provide a baseline for experimental design.

| Property | Value / Information | Source |

| CAS Number | 887570-94-7 | [1][4][5] |

| Molecular Formula | C₅H₄BrFN₂ | [3] |

| Molecular Weight | 191.00 g/mol | [6] |

| Monoisotopic Mass | 189.9542 Da | [7] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | C1=C(C(=CN=C1Br)F)N | [7] |

| InChIKey | VSBXRKVNILPDOB-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 1.3 | [7] |

| Appearance | Solid (predicted, based on isomers) | |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and ethyl acetate. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving regioselective bromination followed by a diazotization-fluorination sequence (an improved Balz-Schiemann reaction).

A plausible, though unconfirmed, synthetic workflow.

A more direct, albeit potentially lower-yielding approach, could involve the direct bromination of 4-amino-5-fluoropyridine.

Causality Behind Procedural Choices:

-

Bromination Reagent: N-Bromosuccinimide (NBS) is often chosen as a brominating agent for activated rings like aminopyridines because it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

-

Diazotization: The transformation of an amino group into a fluorine atom often proceeds via a diazotization reaction using a nitrite source (like sodium nitrite) in a strongly acidic medium (like fluoroboric acid, HBF₄), which forms a diazonium tetrafluoroborate salt. Gentle heating of this salt then releases nitrogen gas and installs the fluorine atom (the Balz-Schiemann reaction). This is a standard method for introducing fluorine into an aromatic ring when a corresponding amine is available.[9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic interplay of its substituents.

Primary reactive sites on this compound.

-

The C-Br Bond (Electrophilic Site): The carbon at the 2-position is electron-deficient due to the electronegativity of the adjacent ring nitrogen and the bromine atom. This makes it highly susceptible to oxidative addition by a Palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions. The strong electron-donating effect of the amino group at the para-position (C4) further activates this C-Br bond towards oxidative addition, making it a prime site for reactions like Suzuki coupling.

-

The Amino Group (Nucleophilic Site): The lone pair on the nitrogen of the amino group makes it nucleophilic. It can readily react with electrophiles such as acyl chlorides (to form amides), alkyl halides (to form secondary amines), or be used as a building block for the construction of fused heterocyclic rings (e.g., imidazopyridines).

Application in Kinase Inhibitor Development

The 4-aminopyridine scaffold is a well-validated pharmacophore for kinase inhibitors. The amino group acts as a hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site. This interaction is a common feature of many approved kinase inhibitors. By using this compound, medicinal chemists can utilize the C2-bromo position as an attachment point to build out a larger molecule that occupies other regions of the ATP pocket, thereby tuning the compound's potency and selectivity for a specific kinase target.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized, adaptable procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It should be optimized for specific substrates.

Objective: To synthesize a 2-aryl-5-fluoropyridin-4-amine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (deionized, degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 191 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Inerting: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 4-16 hours.

-

Monitoring: The reaction's progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (EtOAc, ~20 mL) and transfer to a separatory funnel. Wash the organic phase with water (2 x 15 mL) and then with saturated brine (1 x 15 mL).

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluoropyridin-4-amine product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see two distinct signals in the aromatic region, likely appearing as doublets or doublets of doublets due to H-H and H-F coupling. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: Five distinct signals in the aromatic region would be expected. The carbon atoms bonded to fluorine and bromine would show characteristic splitting patterns (C-F coupling) and chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a molecular formula consistent with C₅H₄BrFN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase HPLC method (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) with UV detection.

Safety and Handling

-

Potential Hazards (based on isomer data):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dusts are generated, a respirator may be necessary.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-AMino-2-broMo-5-fluoropyridine | 887570-94-7 [chemicalbook.com]

- 3. This compound | 887570-94-7 | MKB57094 [biosynth.com]

- 4. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR [m.chemicalbook.com]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C5H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 8. This compound 97% | CAS: 887570-94-7 | AChemBlock [achemblock.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-5-fluoropyridin-4-amine molecular weight

An In-Depth Technical Guide to 2-Bromo-5-fluoropyridin-4-amine: Synthesis, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. Due to the specificity of this isomer, this document also incorporates data from closely related structural isomers to present a broader context of the scaffold's utility in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

The foundational attributes of this compound are centered around its unique molecular structure, which imparts specific reactivity and characteristics. The presence of bromine, fluorine, and amine functional groups on the pyridine ring makes it a versatile building block in synthetic chemistry.

The molecular weight of this compound is 191.00 g/mol , derived from its molecular formula, C₅H₄BrFN₂.[1][2] This and other key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| Molecular Weight | 191.00 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=NC=C1F)Br)N | N/A |

| InChI Key | N/A (Specific isomer not indexed) | N/A |

| Appearance | Expected to be a solid at room temperature | [3] |

Note: Data for appearance is inferred from related solid isomers like 5-Bromo-4-fluoropyridin-2-amine.

Synthesis and Chemical Reactivity

A general approach often begins with a more common pyridine derivative, which is then functionalized. For instance, the synthesis of a related compound, 2-bromo-5-fluoropyridine, involves the diazotization of 2-amino-5-fluoropyridine.[5] A similar pathway could be envisioned for the target molecule.

Representative Synthetic Workflow: Diazotization

The following workflow illustrates a common method for introducing a halogen to a pyridine ring, starting from an aminopyridine precursor. This is a fundamental reaction in the synthesis of many halogenated heterocycles.

Caption: Generalized synthetic pathway for halogenated pyridines.

The bromine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7] This allows for the precise and efficient construction of complex molecular scaffolds by forming new carbon-carbon bonds, which is a cornerstone of modern drug discovery.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry.[8] The inclusion of fluorine can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[6]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[8] These structures often interact with the hinge region of the kinase's ATP-binding site. Derivatives of brominated aminopyridines are instrumental in synthesizing potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[8]

The workflow below illustrates the logical progression from a starting material to a potential therapeutic agent.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Handling of halogenated pyridines requires adherence to strict safety protocols. Based on data from structural isomers, these compounds are often classified as harmful and irritants.[9]

GHS Hazard Information (Inferred from Isomers)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Source: Data compiled from SDS of 2-Bromo-5-fluoropyridine and related isomers.[9][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[9]

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a full-face respirator may be necessary.[9][12]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated place.[13]

-

Keep containers tightly closed.

-

Avoid ingestion, inhalation, and contact with skin and eyes.[13]

-

Wash hands thoroughly after handling.[14]

Experimental Protocol: Suzuki Coupling Reaction

This section provides a representative protocol for a Suzuki coupling reaction, a common application for bromopyridine derivatives in drug discovery. This example utilizes a structural isomer as the starting material to illustrate the utility of the scaffold.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 eq)[10]

-

Phenylboronic acid (1.2 eq)[10]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Potassium carbonate (2.0 eq)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

Procedure:

-

To a reaction flask, add 2-Bromo-5-fluoropyridine, phenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired 5-fluoro-2-phenylpyridine.[10]

References

-

PubChem. 2-Bromo-5-fluoropyridin-3-amine. Available from: [Link]

-

PubChem. 5-Bromo-4-fluoropyridin-2-amine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available from: [Link]

Sources

- 1. 2-Bromo-5-fluoropyridin-3-amine | C5H4BrFN2 | CID 40427367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-fluoropyridin-2-amine | 944401-69-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-fluoropyridin-4-amine for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a "privileged structure," a core component in a multitude of approved therapeutic agents.[1] Among the vast array of functionalized pyridines, this compound (CAS No. 887570-94-7) has emerged as a particularly valuable and versatile building block.[2] Its strategic trifecta of functional groups—a reactive bromine atom, a metabolically robust fluorine atom, and a nucleophilic amino group—offers a powerful platform for synthetic chemists to generate diverse molecular architectures.[3]

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles behind its key reactions and offers field-proven insights into its application, establishing a foundation for its effective use in the synthesis of novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the pyridine ring governs the physical and spectral characteristics of this compound. The electron-withdrawing nature of the nitrogen and halogen atoms, countered by the electron-donating amino group, creates a distinct electronic profile that is reflected in its properties.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrFN₂ | [4] |

| Molecular Weight | 191.00 g/mol | [5][6] |

| CAS Number | 887570-94-7 | [2] |

| Monoisotopic Mass | 189.9542 Da | [4] |

| Predicted XlogP | 1.3 | [4] |

| Appearance | Solid (Expected) | [7] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 will likely appear as a doublet due to coupling with the C-5 fluorine, while the C-3 proton will appear as a singlet or a narrow doublet, also influenced by the fluorine. The amine protons will present as a broad singlet.

-

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atoms attached to the halogens (C-2 and C-5) and the amine (C-4) will be significantly influenced by their respective substituents.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift characteristic of a fluorine atom attached to a pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Manufacturing Considerations

While numerous methods exist for the synthesis of substituted pyridines, a common approach for producing compounds like this compound involves a multi-step sequence starting from a more readily available precursor. A plausible synthetic strategy involves the bromination of a corresponding aminofluoropyridine.

Figure 1: A plausible synthetic workflow for this compound.

The key to this synthesis is controlling the regioselectivity of the bromination. The amino group at the C-4 position is an activating group and directs electrophiles to the ortho positions (C-3 and C-5). However, the C-5 position is already occupied by fluorine. Therefore, bromination is directed to the C-3 position. To achieve bromination at the C-2 position, a different strategy, potentially involving diazotization of a corresponding diamine precursor followed by a Sandmeyer-type reaction, may be required.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond at the 2-position. This position is electronically activated by the ring nitrogen, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[9][10] The C-Br bond at the 2-position of the title compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Causality of Experimental Choices: The success of the Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.[11][12]

-

Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.

-

Ligand: For heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[11] These ligands facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid component.[10][12]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and ligand if required.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, complementing the Suzuki reaction's C-C bond formation.[13][14] This reaction allows for the coupling of the C-Br bond with a wide range of primary or secondary amines, providing access to more complex substituted diaminopyridines.

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][15] The choice of ligand and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is critical for high yields.[15]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the appropriate phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

-

Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for cross-coupling, the principles of nucleophilic aromatic substitution on pyridine rings are also relevant. The pyridine ring is electron-deficient, and nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C-2 and C-4).[8][16][17] In SNAr reactions, the rate of halide displacement is typically F > Cl > Br > I.[18] However, the 5-fluoro substituent in the title compound is not in an activated position (C-2 or C-4) and is therefore significantly less likely to act as a leaving group in an SNAr reaction compared to the bromine at the activated C-2 position. For this substrate, palladium-catalyzed reactions are the dominant and most synthetically useful pathways.

Applications in Drug Discovery

The derivatives of this compound are of significant interest as scaffolds for kinase inhibitors.[1][9] The 4-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of a kinase active site, while the substituent introduced at the 2-position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[1]

Figure 3: Conceptual workflow for elaborating the core scaffold in a drug discovery program.

This workflow illustrates how the initial Suzuki coupling provides a rapid entry to a diverse library of 2-aryl-4-aminopyridines. Subsequent chemical modifications can then be performed to optimize the structure-activity relationship (SAR), leading to the identification of potent and selective drug candidates.

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20] Handle in a well-ventilated area or a chemical fume hood.[19]

-

Handling: Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. 2-Bromo-5-fluoropyridin-3-amine | C5H4BrFN2 | CID 40427367.[Link]

-

PubChemLite. this compound (C5H4BrFN2).[Link]

-

Wikipedia. Buchwald–Hartwig amination.[Link]

-

PubChem. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407.[Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.[Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

PMC - NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[Link]

-

Wikipedia. Suzuki reaction.[Link]

-

YouTube. nucleophilic aromatic substitutions.[Link]

- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.[Link]

-

Organic Chemistry Portal. Suzuki Coupling.[Link]

-

ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.[Link]

-

MySkinRecipes. 4-Bromo-5-fluoropyridin-2-amine.[Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 887570-94-7|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C5H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoropyridin-4-amine

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the physical properties of a molecule is the bedrock of its application. This guide provides a detailed examination of 2-Bromo-5-fluoropyridin-4-amine (CAS No. 887570-94-7), a substituted pyridine derivative of interest in synthetic and medicinal chemistry.

It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Consequently, this guide synthesizes available supplier data, predicted values from computational models, and established, field-proven methodologies for the experimental determination of its core physical properties. This approach provides both the known data and the practical framework for its empirical validation.

Chemical Identity and Core Properties

This compound is a halogenated aminopyridine. The strategic placement of bromo, fluoro, and amino groups on the pyridine ring creates a molecule with significant potential as a building block in the synthesis of more complex chemical entities. Its properties are largely dictated by the interplay of the electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group, all influenced by the aromatic pyridine core.

Table 1: Summary of General and Predicted Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 887570-94-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1][2] |

| Boiling Point | 278.4 ± 35.0 °C at 760 mmHg | Predicted Value[1] |

| Density | 1.8 ± 0.1 g/cm³ | Predicted Value[1] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Supplier recommendation[4] |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

Expected ¹H NMR Characteristics: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns (J-coupling) will be influenced by the adjacent substituents. The broad signal of the -NH₂ protons would also be present, and its chemical shift can be concentration and solvent-dependent.

Expected ¹³C NMR Characteristics: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative bromine, fluorine, and nitrogen atoms will be significantly shifted downfield.

Expected ¹⁹F NMR Characteristics: A singlet is expected in the ¹⁹F NMR spectrum, providing clear evidence for the presence of the fluorine atom.

Protocol 1: Standard NMR Sample Preparation and Analysis

This protocol describes a universally applicable method for preparing a sample for routine NMR analysis. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is a common starting point, but solubility must be confirmed. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative for polar compounds.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C=N, C=C Stretch (Aromatic Ring) | 1550-1650 | Strong |

| N-H Bend (Amine) | 1580-1650 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common technique for solid samples as it requires minimal sample preparation.

Caption: Workflow for solid sample analysis by ATR-FTIR.

Thermal and Physicochemical Properties

Thermal Analysis (Melting Point)

The melting point is a critical indicator of purity. While no experimentally determined melting point is published, its determination is straightforward. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting temperature and can also reveal other thermal events like decomposition or phase transitions.

Protocol 3: Melting Point Determination by DSC

This protocol provides a precise method for determining the melting point and enthalpy of fusion.

Caption: DSC workflow for melting point determination.

Solubility

Solubility is a critical parameter for any compound intended for biological screening or as a reagent in solution-phase synthesis. A qualitative assessment is the first step.

Protocol 4: Qualitative Solubility Assessment

-

To approximately 1-2 mg of this compound in a small vial, add 0.5 mL of the test solvent.

-

Agitate the vial (vortex) for 1-2 minutes.

-

Visually inspect for dissolution.

-

Categorize as: Freely Soluble, Sparingly Soluble, or Insoluble.

-

Test a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, THF), to polar protic (e.g., methanol, ethanol, water). Due to its amine functionality, solubility in acidic aqueous solutions should also be evaluated.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is used to determine the concentration of a saturated solution.

Safety and Handling

Proper handling of any chemical reagent is paramount. Based on data from suppliers for this specific CAS number, the following GHS classifications apply.

Table 3: GHS Hazard Information for this compound

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | Warning |

| Hazard Statements | H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation[4] | |

| H319 | Causes serious eye irritation[4] | |

| H335 | May cause respiratory irritation[4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is mandatory.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or generating dust, a respirator may be necessary.

First Aid Measures:

-

If Inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

2-Bromo-5-fluoro-4-pyridinamine | CAS#:887570-94-7 | Chemsrc.

-

CAS: 887570-94-7 | CymitQuimica.

-

This compound (1 x 100 mg) - Reagentia.

-

CAS NO. 887570-94-7 | this compound | Catalog BD-A723147 | Arctom.

-

This compound 97% | CAS: 887570-94-7.

-

This compound,887570-94-7-Chemicalbridge.

-

4-AMino-2-broMo-5-fluoropyridine | 887570-94-7 - ChemicalBook.

Sources

- 1. 2-Bromo-5-fluoro-4-pyridinamine | CAS#:887570-94-7 | Chemsrc [chemsrc.com]

- 2. CAS: 887570-94-7 | CymitQuimica [cymitquimica.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound 97% | CAS: 887570-94-7 | AChemBlock [achemblock.com]

- 6. This compound,887570-94-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. 4-AMino-2-broMo-5-fluoropyridine | 887570-94-7 [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-5-fluoropyridin-4-amine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-5-fluoropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the structural characteristics of this important chemical entity. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of high-quality NMR data for pyridine-based compounds, ensuring experimental reliability and reproducibility.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the realm of organic chemistry, providing profound insights into the molecular architecture of compounds. For substituted pyridines, such as this compound, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their NMR spectra is paramount for unambiguous structure confirmation, purity assessment, and for tracking chemical transformations.[1] This guide delves into the nuanced spectral features of the title compound, offering a detailed roadmap for its characterization.

Predicted NMR Spectral Data & Interpretation

Due to the limited availability of experimental spectra in public databases, the following data is based on high-quality computational predictions. These predictions serve as a robust baseline for the analysis of experimentally acquired data.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display two distinct signals for the aromatic protons and a broad signal for the amine protons. The electron-withdrawing effects of the bromine and fluorine atoms, along with the nitrogen in the pyridine ring, significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | ~8.05 | Doublet (d) | ~3.0 (⁴JH-F) |

| H-3 | ~6.60 | Doublet (d) | ~6.0 (³JH-F) |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary from experimental results based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

H-6 Proton: The proton at the C-6 position is expected to appear at the most downfield chemical shift in the aromatic region. This is due to its ortho position relative to the electronegative nitrogen atom and meta to the fluorine atom. The signal is predicted to be a doublet due to coupling with the fluorine atom (⁴JH-F).

-

H-3 Proton: The proton at the C-3 position is anticipated to be the most upfield of the aromatic protons. It is ortho to the electron-donating amino group and meta to the bromine atom. This proton will also exhibit coupling to the fluorine atom, resulting in a doublet (³JH-F).

-

Amine Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. In a protic solvent like DMSO-d₆, these protons are more likely to be observed.

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed (predicted) NMR spectral features.

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the attached atoms and their positions within the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C-2 | ~140 | Singlet |

| C-3 | ~110 | Doublet (²JC-F) |

| C-4 | ~150 | Doublet (³JC-F) |

| C-5 | ~155 | Doublet (¹JC-F) |

| C-6 | ~145 | Doublet (²JC-F) |

Note: Chemical shifts are referenced to TMS. These are predicted values.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon atoms directly bonded to electronegative atoms (N, Br, F) and the amino group will be significantly deshielded, appearing at higher chemical shifts.

-

C-5: This carbon, directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond coupling constant (¹JC-F) and will be the most downfield signal.

-

C-2, C-4, C-6: These carbons are all attached to heteroatoms (N, Br, or N) and will also be deshielded.

-

C-3: This carbon is expected to be the most shielded carbon in the ring.

-

The carbons in proximity to the fluorine atom (C-3, C-4, and C-6) will appear as doublets due to through-bond C-F coupling.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2]

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will be a multiplet due to coupling with the aromatic protons (H-3 and H-6). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR. The purity of the sample is critical for accurate spectral interpretation.

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and to facilitate the observation of exchangeable amine protons. Chloroform-d (CDCl₃) is an alternative.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry, high-precision NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30') is suitable for routine analysis.

-

Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of -2 to 12 ppm is generally appropriate.

-

Temperature: Maintain a constant temperature of 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') should be used.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of 0 to 200 ppm will cover the expected chemical shift range.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans (NS): 16 to 64 scans are usually adequate due to the high sensitivity of the ¹⁹F nucleus.

-

Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

-

Spectral Width (SW): A wide spectral width may be necessary depending on the instrument's reference frequency, but for aromatic fluorines, a range of -100 to -150 ppm (relative to CFCl₃) is a good starting point.

III. Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Carefully phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and accurately integrate the signals in the ¹H spectrum.

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow for the characterization of this compound using NMR spectroscopy.

Caption: General workflow for NMR-based structural analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided interpretations of chemical shifts and coupling patterns, grounded in fundamental NMR principles, offer a solid foundation for the analysis of experimental data. By adhering to the comprehensive experimental protocol outlined herein, researchers and scientists can confidently acquire high-fidelity NMR data, ensuring the accurate structural characterization of this and similar pyridine derivatives, thereby advancing research and development in their respective fields.

References

- BenchChem.

- ChemicalBook. "2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum." Accessed January 12, 2026.

- ChemicalBook. "2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum." Accessed January 12, 2026.

- BLD Pharm. "this compound | 887570-94-7." Accessed January 12, 2026.

- Sigma-Aldrich. "5-Bromo-4-fluoropyridin-2-amine | 944401-69-8." Accessed January 12, 2026.

- PubChem. "5-Bromo-4-fluoropyridin-2-amine." Accessed January 12, 2026.

- NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 12, 2026.

- NMRDB.org. "Predict 13C carbon NMR spectra." Accessed January 12, 2026.

- Journal of Chemical and Pharmaceutical Sciences. "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy." Accessed January 12, 2026.

- RSC Publishing. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." Accessed January 12, 2026.

- PMC - NIH. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Accessed January 12, 2026.

- ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction." Accessed January 12, 2026.

- PMC - NIH. "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." Accessed January 12, 2026.

- MDPI. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Accessed January 12, 2026.

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 2-Bromo-5-fluoropyridin-4-amine

Abstract